molecular formula C6H8N6S4 B14412885 1,3,4-Thiadiazol-2-amine, 5,5'-[1,2-ethanediylbis(thio)]bis- CAS No. 82875-12-5

1,3,4-Thiadiazol-2-amine, 5,5'-[1,2-ethanediylbis(thio)]bis-

Cat. No.: B14412885
CAS No.: 82875-12-5
M. Wt: 292.4 g/mol
InChI Key: REDCGRNTASOZPJ-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazol-2-amine, 5,5’-[1,2-ethanediylbis(thio)]bis-: is a heterocyclic compound that contains a thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,4-Thiadiazol-2-amine, 5,5’-[1,2-ethanediylbis(thio)]bis- can be synthesized through several methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction is typically carried out under reflux conditions and results in the formation of the desired thiadiazole derivative .

Industrial Production Methods: Industrial production of this compound often involves one-pot synthesis methods. These methods include the reaction between thiosemicarbazides and carboxylic acids in the presence of reagents such as phosphorus oxychloride, polyphosphoric acid, or a mixture of phosphorus pentoxide and methanesulfonic acid .

Chemical Reactions Analysis

Types of Reactions: 1,3,4-Thiadiazol-2-amine, 5,5’-[1,2-ethanediylbis(thio)]bis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .

Mechanism of Action

The mechanism of action of 1,3,4-Thiadiazol-2-amine, 5,5’-[1,2-ethanediylbis(thio)]bis- involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides. This inhibition disrupts the proliferation of cancer cells and the replication of certain viruses . Additionally, the compound can form charge transfer complexes with various acceptors, further influencing its biological activity .

Comparison with Similar Compounds

  • 2-Amino-1,3,4-thiadiazole
  • 2-Amino-5-phenyl-1,3,4-thiadiazole
  • 1,3,4-Thiadiazole-2,5-dithiol
  • 2-Aminothiazole
  • 2-Aminobenzothiazole
  • 2-Amino-5-methyl-1,3,4-thiadiazole
  • 2-Aminooxazole
  • 2-Amino-5-phenyl-1,3,4-oxadiazole
  • 2-Amino-5-nitrothiazole

Uniqueness: 1,3,4-Thiadiazol-2-amine, 5,5’-[1,2-ethanediylbis(thio)]bis- is unique due to its specific structural features and the presence of the ethanediylbis(thio) moiety. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

82875-12-5

Molecular Formula

C6H8N6S4

Molecular Weight

292.4 g/mol

IUPAC Name

5-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethylsulfanyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C6H8N6S4/c7-3-9-11-5(15-3)13-1-2-14-6-12-10-4(8)16-6/h1-2H2,(H2,7,9)(H2,8,10)

InChI Key

REDCGRNTASOZPJ-UHFFFAOYSA-N

Canonical SMILES

C(CSC1=NN=C(S1)N)SC2=NN=C(S2)N

Origin of Product

United States

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